molecular formula C14H11ClN2O B7748269 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one CAS No. 13324-80-6

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B7748269
CAS No.: 13324-80-6
M. Wt: 258.70 g/mol
InChI Key: YTAHHRUYKJSTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one is a dihydroquinazolin-4-one derivative, an important class of aromatic nitrogen-containing heterocycles in medicinal chemistry . The compound features a pyrimidine ring fused to a benzene ring, with the pyrimidine ring adopting a skew-boat conformation and the chlorophenyl substituent at the 2-position forming a dihedral angle of 87.1° with the quinazolinone benzene ring . This specific scaffold is recognized for its broad spectrum of pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making it a privileged structure in drug discovery research . Scientific studies have highlighted derivatives of 2-(2-chlorophenyl)-quinazolin-4-one for their significant potential as antimicrobial agents, showing excellent activity against various bacterial and fungal strains in research settings . The compound can be synthesized via the condensation of 2-chlorobenzaldehyde and 2-aminobenzamide . Modern, efficient synthetic approaches have been developed in aqueous media using catalytic systems like reverse zinc oxide micelles, which function as nanoreactors to provide high yields under mild, environmentally friendly conditions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAHHRUYKJSTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306327
Record name MLS002702065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-80-6
Record name MLS002702065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002702065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

The cerium-catalyzed method involves a one-pot condensation of anthranilamide and 2-chlorobenzaldehyde in ethanol at 50–55°C, using [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous catalyst. Initial screening revealed that room-temperature reactions yielded only 62% product, while elevating the temperature to 50–55°C improved yields to 89% within 4–4.5 hours. Catalyst loading was optimized at 5 mol%, with higher loadings (e.g., 20 mol%) showing no significant yield improvement.

Table 1: Cerium-Catalyzed Synthesis Optimization

ParameterConditionYield (%)Time (h)
Temperature50–55°C894.5
Catalyst Loading5 mol%894.5
SolventEthanol894.5

Substrate Scope and Recyclability

The protocol accommodates diverse aldehydes, including electron-withdrawing groups like chlorine. The catalyst demonstrated robust recyclability, retaining ~85% activity after five cycles. Mechanistic studies propose a Lewis acid-mediated pathway, where cerium coordinates to the aldehyde, facilitating imine formation and subsequent cyclization.

Chloroacetonitrile-Mediated One-Step Synthesis

Reaction Protocol

This method employs o-anthranilic acid, 2-chlorobenzaldehyde, and chloroacetonitrile in methanol under reflux, followed by phosphorylation with POCl₃. The reaction achieves 75% yield after 5 hours, with purification via recrystallization.

Table 2: Key Reaction Parameters

ComponentQuantityRole
o-Anthranilic Acid5 mmolStarting Material
2-Chlorobenzaldehyde5 mmolElectrophile
Chloroacetonitrile10 mmolCyclizing Agent

Limitations

Excess chloroacetonitrile (10 equiv.) is required, raising safety and cost concerns. Byproduct formation necessitates rigorous purification, complicating scalability.

Eco-Friendly Synthesis Using 2-Methyl Tetrahydrofuran

Solvent and Catalytic System

Replacing tetrahydrofuran with 2-methyl tetrahydrofuran (2-MeTHF), a biodegradable solvent, this method couples 2-amino-N-(2-substituted-ethyl)benzamide with 2-chlorobenzaldehyde in methanol under potassium carbonate catalysis. Conventional heating (4–6 hours) or microwave irradiation (15–20 minutes) affords yields exceeding 85%.

Table 3: Comparison of Heating Methods

MethodTime (min)Yield (%)
Conventional Heating240–36085
Microwave Irradiation15–2088

Environmental Advantages

2-MeTHF’s low toxicity and high recyclability align with green chemistry principles, reducing hazardous waste.

Three-Component Reaction in Trifluoroethanol

Catalyst-Free Protocol

A one-pot condensation of isatoic anhydride, 2-chlorobenzaldehyde, and NH₄OAc in trifluoroethanol (TFE) at reflux achieves 95% yield in 3 hours without catalysts. TFE acts as a Brønsted acid, enhancing electrophilicity and stabilizing transition states.

Table 4: TFE Reaction Optimization

ParameterConditionYield (%)
SolventTFE95
TemperatureReflux95
CatalystNone95

Mechanistic Insights

The reaction proceeds via decarboxylation of isatoic anhydride to form 2-aminobenzamide, which condenses with the aldehyde and cyclizes to the quinazolinone.

Solvent-Free Synthesis with Boric Acid

Reaction Conditions

Boric acid (10 mol%) catalyzes the reaction between anthranilamide and 2-chlorobenzaldehyde under solvent-free conditions at 80°C, yielding 75% product in 5 hours.

Table 5: Solvent-Free Method Performance

CatalystTemperature (°C)Yield (%)
Boric Acid8075

Advantages

Eliminating solvents reduces environmental impact and simplifies purification. However, moderate yields limit industrial applicability.

Comparative Analysis of Methods

Table 6: Method Comparison

MethodCatalystSolventTime (h)Yield (%)Eco-Friendliness
Cerium-Based[Ce(L-Pro)₂]₂(Oxa)Ethanol4.589Moderate
ChloroacetonitrileNoneMethanol575Low
2-MeTHFK₂CO₃2-MeTHF/MeOH4–685–88High
TFENoneTFE395Moderate
Boric AcidBoric AcidSolvent-Free575High

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives, including 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one, have shown significant antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain quinazoline derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of quinazoline derivatives are well-documented. Research has identified several 2,3-dihydroquinazolin-4(1H)-one derivatives that exhibit potent cytotoxicity against different cancer cell lines. In particular, compounds similar to this compound have been evaluated for their effectiveness against various tumor types. For example, a series of new quinazoline derivatives showed promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Anti-leishmanial Activity

Recent studies have highlighted the potential of quinazoline derivatives as anti-leishmanial agents. Specifically, in silico molecular docking studies have suggested that compounds like this compound can effectively bind to key proteins in Leishmania species, demonstrating promising anti-leishmanial activity with low IC50 values .

Synthetic Methods

The synthesis of this compound has been achieved through various methods, including environmentally friendly approaches using aqueous media and catalysts such as reverse zinc oxide micelles. These methods not only improve yield but also align with green chemistry principles by minimizing waste and utilizing benign solvents .

Table 1: Comparison of Synthetic Methods for Quinazoline Derivatives

MethodYield (%)Reaction TimeSolvent Used
Traditional Organic Solvent705 hoursDCM
Aqueous with ZnO Micelles991 hourWater

Pharmacokinetic Studies

Pharmacokinetic assessments of quinazoline derivatives have shown favorable absorption and distribution characteristics. Studies involving animal models indicated that compounds like this compound exhibit rapid brain uptake and prolonged circulation times, making them suitable candidates for neurological applications .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with inflammatory mediators, reducing inflammation and providing anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Position: Chlorophenyl Variants

  • 2-(4-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (): Structural Difference: The chlorine atom is at the para position of the phenyl ring. Molecular Formula: C₁₄H₁₁ClN₂O. Key Data: NMR and MS data indicate distinct electronic environments due to substituent positioning .
  • 3-(2-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (): Structural Difference: A thioxo (S=) group replaces the ketone oxygen at position 2. Impact: The thioxo group increases electron-withdrawing effects, altering reactivity and interaction with enzymes like α-glucosidase or COX-2 . Synthesis: Prepared via substitution reactions of 2-mercaptoquinazolinones with aryl halides .

Halogen-Substituted Derivatives

  • 2-(3-Fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one (): Structural Difference: Fluorine (electron-withdrawing) at the meta position and a propargyl group at N3. Molecular Formula: C₁₇H₁₄FN₂O. Key Data: MS (ESI) m/z 279.1139 [M+H]⁺ .

Alkyl and Aryl Substituents

  • 2-Methyl-2,3-dihydroquinazolin-4(1H)-one ():

    • Structural Difference : A methyl group replaces the 2-chlorophenyl substituent.
    • Impact : Simplified structure with reduced aromaticity, leading to lower lipophilicity and altered pharmacokinetics.
    • Molecular Formula : C₉H₁₀N₂O.
  • 3-(4-Methoxyphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (): Structural Difference: Methoxy and phenyl groups at positions 3 and 2, respectively.

Complex Hybrid Derivatives

  • 2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one ():
    • Structural Difference : A benzodioxole ring replaces the chlorophenyl group.
    • Impact : The benzodioxole moiety may improve blood-brain barrier penetration due to increased lipophilicity.
    • Molecular Formula : C₁₅H₁₂N₂O₃.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 2-Cl-phenyl at C2 C₁₄H₁₁ClN₂O 258.70 High lipophilicity, kinase inhibition potential
2-(4-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one 4-Cl-phenyl at C2 C₁₄H₁₁ClN₂O 258.70 Enhanced planar binding affinity
3-(2-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 2-Cl-phenyl at C3, thioxo at C2 C₁₄H₁₀ClN₂OS 290.76 α-Glucosidase/COX-2 inhibition
2-(3-Fluorophenyl)-3-propargyl derivative 3-F-phenyl at C2, propargyl at N3 C₁₇H₁₄FN₂O 278.31 Metabolic stability, click chemistry utility
2-Methyl-2,3-dihydroquinazolin-4(1H)-one Methyl at C2 C₉H₁₀N₂O 162.19 Simplified structure, lower logP

Key Findings and Implications

  • Substituent Position : Ortho-chloro substitution (as in the target compound) introduces steric effects that may hinder binding to certain enzymes compared to para-chloro analogs .
  • Halogen Effects : Fluorine substituents improve metabolic stability, while chlorine enhances electronegativity and binding interactions .
  • Functional Groups : Thioxo derivatives exhibit distinct biological activities, such as enzyme inhibition, compared to oxo analogs .

Biological Activity

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This compound features a chlorine atom on the phenyl ring, which can significantly influence its chemical properties and biological interactions. The molecular formula is C14H11ClN2O, with a molecular weight of approximately 260.69 g/mol. It typically appears as a white crystalline solid with a melting point ranging from 200 to 202 °C .

Synthesis

The synthesis of this compound is commonly achieved through the condensation of anthranilic acid derivatives with aldehydes under specific conditions. Various methods have been reported, including:

  • Ionic Liquid Method: Utilizing 2-chlorobenzaldehyde and 2-aminobenzamide in an ionic liquid environment .
  • Green Synthesis: A method employing reverse zinc oxide micelles as catalysts in aqueous media, yielding high efficiency and environmentally friendly conditions .

Cholinesterase Inhibition

One of the most significant biological activities of this compound is its inhibition of cholinesterase enzymes. This property is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Inhibition of cholinesterase can enhance neurotransmitter levels, thereby improving cognitive function .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal properties. These activities suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Studies have shown that quinazolinone derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, screening against human cancer cell lines such as HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) revealed broad-spectrum cytotoxicity .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with other related compounds:

Compound NameStructureUnique Features
2-(4-bromophenyl)-2,3-dihydro-1H-quinazolin-4-oneStructureContains bromine instead of chlorine; may exhibit different biological activity.
6-methyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-oneStructureMethyl group addition may enhance lipophilicity and alter pharmacokinetics.
2-(phenyl)-2,3-dihydro-1H-quinazolin-4-oneStructureLacks halogen substitution; serves as a baseline for comparative studies.

The presence of chlorine in the structure of this compound is believed to enhance its interaction with biological targets compared to other derivatives.

Case Study: Neurodegenerative Disease Treatment

A study demonstrated that compounds similar to this compound could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease pathology. The inhibition was dose-dependent and showed promise for developing new therapeutic agents .

Case Study: Anticancer Screening

In a recent screening involving various cancer cell lines, derivatives of quinazolinones exhibited sub-micromolar potency against several types of cancer cells. Notably, compounds structurally related to this compound showed significant growth inhibition values .

Q & A

Q. What are the standard synthetic routes for 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one, and how is the product characterized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 2-chlorobenzaldehyde and 2-aminobenzamide in an ionic liquid (e.g., [BMIM]BF₄) under reflux conditions . Key steps include:
  • Reactant molar ratio : 1:1 (aldehyde to amide).
  • Catalyst : Ionic liquids enhance reaction efficiency and reduce by-products.
  • Characterization : X-ray crystallography confirms the skew-boat conformation of the quinazolinone ring and a dihedral angle of 87.1° between the two aromatic rings. Additional techniques include 1H^1H/13C^13C NMR, IR, and mass spectrometry .

Q. Table 1: Synthetic Methods Comparison

ReactantsConditionsYield (%)Characterization TechniquesReference
2-Chlorobenzaldehyde + 2-aminobenzamideIonic liquid, reflux~75XRD, NMR, IR, MS
4-Chlorobenzaldehyde + methyl thioacetateHydrogenationN/AHPLC, 1H^1H NMR

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C^13C NMR (δ 160–170 ppm for carbonyl groups) resolve regiochemistry and confirm absence of isomers .
  • X-ray Diffraction : SHELX software refines crystal parameters (e.g., R factor = 0.030) and identifies hydrogen bonding (N–H⋯O, C–H⋯N) critical for stability .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 259) validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Methodological Answer :
  • Solvent Screening : Ionic liquids (e.g., [BMIM]PF₆) vs. conventional solvents (ethanol, DMF). Ionic liquids improve yields (~75% vs. ~50% in ethanol) and reduce reaction time .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis may enhance cyclization efficiency.
  • By-Product Analysis : Use HPLC-MS to detect intermediates (e.g., Schiff bases) and adjust stoichiometry or temperature .

Q. How do crystallographic data resolve structural ambiguities, such as ring conformations or hydrogen bonding?

  • Methodological Answer :
  • X-ray Refinement : SHELXL refines twinned or low-resolution data. For example, the quinazolinone ring adopts a skew-boat conformation , and intermolecular N–H⋯O bonds (2.89 Å) stabilize the crystal lattice .
  • Dihedral Angle Analysis : The 87.1° angle between aromatic rings suggests limited conjugation, impacting electronic properties .

Q. What computational strategies predict the compound’s reactivity or biological activity?

  • Methodological Answer :
  • Molecular Docking : Software like MOE (Molecular Operating Environment) models interactions with targets (e.g., benzodiazepine receptors) based on structural analogs .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gap) to assess stability and reactivity sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or by-product profiles?

  • Methodological Answer :
  • Case Study : reports a thioquinazolinone derivative, while focuses on the oxo-analog. Differences arise from reactant choice (thioacetate vs. amide) and reducing agents.
  • Resolution : Use LC-MS to track intermediates and optimize reducing conditions (e.g., NaBH₄ vs. H₂/Pd-C) .

Methodological Challenges

Q. What are the challenges in characterizing hydrogen-bonding networks in the solid state?

  • Methodological Answer :
  • Low-Temperature XRD : Reduces thermal motion artifacts for accurate H-bond measurement.
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 12% N–H⋯O in the title compound) .

Research Design

Q. How to design pharmacological assays for this compound based on structural analogs?

  • Methodological Answer :
  • Target Selection : Benzodiazepine analogs () suggest GABA receptor modulation. Use in vitro binding assays (e.g., radioligand displacement).
  • Toxicity Screening : MTT assays on hepatic cell lines (e.g., HepG2) assess cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.